
Structure-Activity Relationship & Analog Design:
Angiotensin (3-7)[1]

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: Angiotensin I/II (3-7)

CAS No.: 122483-84-5

Cat. No.: B040271 Get Quote

Executive Summary
Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) represents a bioactive metabolic fragment of the Renin-

Angiotensin System (RAS). Often overshadowed by Angiotensin II and Angiotensin (1-7), this

pentapeptide has emerged as a distinct modulator of cognitive function and renal transport,

primarily through the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP).

This technical guide analyzes the structure-activity relationship (SAR) of Angiotensin (3-7),

contrasts its performance with parent peptides (Ang IV, Ang 1-7), and evaluates synthetic

analog strategies designed to overcome its inherent metabolic instability.

The Angiotensin (3-7) Profile
Angiotensin (3-7) is formed via the degradation of Angiotensin II (by Aminopeptidase A and N)

or Angiotensin (1-7) (by ACE).[1] Its physiological role acts as a bridge between the classic

pressor pathways and the cognitive/protective pathways.

Physiochemical Characteristics[2][3][4][5][6]
Sequence: Val-Tyr-Ile-His-Pro[2][7][8][9]

Molecular Weight: 627.7 g/mol

Primary Receptor: AT4 Receptor (IRAP) / Low affinity for AT1/AT2.
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Key Activity: Facilitation of memory consolidation (hippocampal LTP), regulation of sodium

transport in proximal tubules.

Limitation: Extremely short half-life (<1 min in plasma) due to rapid N-terminal degradation.

Structure-Activity Relationship (SAR) Analysis
The bioactivity of Ang (3-7) relies on a specific pharmacophore that overlaps significantly with

Angiotensin IV (3-8).

Residue-by-Residue Analysis
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Position Residue
Function & SAR
Criticality

Modification
Strategy

1 (N-term) Valine

Critical for AT4

Binding. The free

amine and

hydrophobic side

chain are essential for

IRAP active site

recognition.

Stabilization Site:

Substitution with

Norleucine (Nle)

prevents

aminopeptidase

degradation while

maintaining

hydrophobicity.

2 Tyrosine

Binding Affinity. The

aromatic ring

participates in pi-

stacking interactions

within the receptor

pocket.

Constraint:

Methylation (O-Me-

Tyr) often reduces

affinity; maintenance

of the hydroxyl group

is usually preferred.

3 Isoleucine

Structural Spacing.

Provides hydrophobic

bulk to orient the

histidine.

Backbone: N-

methylation here can

improve proteolytic

stability but may alter

conformation.

4 Histidine

Catalytic Interaction.

The imidazole ring is

crucial for the

biological "message,"

likely interacting with

zinc ions in

metallopeptidases

(like IRAP).

Substitution:

Replacement with

non-aromatic residues

abolishes activity.

5 (C-term) Proline

Conformational Lock.

Induces a turn

structure essential for

receptor fit.

Amidation: C-terminal

amidation (

) can protect against

carboxypeptidases.
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Comparative Performance: Native vs. Analogs
The following table compares the native Ang (3-7) peptide against its parent Ang IV and

stabilized synthetic analogs used in research.

Table 1: Comparative Pharmacological Profile

Feature
Angiotensin (3-

7) (Native)
Angiotensin IV

(Parent)

Nle¹-

Angiotensin IV

(Stabilized
Analog)

Angiotensin (1-

7) (Mas
Agonist)

Sequence
Val-Tyr-Ile-His-

Pro

Val-Tyr-Ile-His-

Pro-Phe

Nle-Tyr-Ile-His-

Pro-Phe

Asp-Arg-Val-Tyr-

Ile-His-Pro

AT4 Affinity (Ki)
Moderate (>10

nM)
High (<1 nM) High (<1 nM) Low / Negligible

Metabolic Half-

life
< 0.5 min ~0.5 - 1 min > 15 min ~0.5 min

BBB Penetration Poor Poor
Enhanced (due

to lipophilicity)
Poor

Primary Effect
Memory/Renal

Transport

Memory/Vasodila

tion

Potent Cognitive

Enhancer

Vasodilation/Anti-

fibrotic

Experimental

Use

Metabolite

tracking

Standard AT4

agonist

In vivo

behavioral

studies

Mas receptor

standard
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Expert Insight: While Ang (3-7) retains activity, Ang IV is generally the preferred reagent for AT4

receptor studies due to higher affinity. However, for in vivo cognitive studies, Nle-substituted

analogs (like Nle¹-Ang IV) are superior because they resist the aminopeptidases that rapidly

destroy the native Val-Tyr N-terminus.

Visualizing the Pathway & SAR
Figure 1: Angiotensin (3-7) Formation and SAR Logic

SAR Modifications for Stability
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Caption: Metabolic cascade generating Angiotensin (3-7) and its interaction with the AT4

receptor relative to Ang IV.
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Experimental Protocols
To validate the activity of Ang (3-7) analogs, the following standardized protocols are

recommended.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Ang (3-7)
Analogs

Objective: Synthesize high-purity (>95%) analogs for biological testing.

Scale: 0.1 mmol.

Resin: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).

Loading: Swell resin in DMF (30 min). Couple C-terminal Proline (Fmoc-Pro-OH) using

HBTU/DIEA (1:1:2 eq).

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc group.

Coupling Cycles: Sequentially couple Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH,

and Fmoc-Val-OH (or Fmoc-Nle-OH for analogs).

Check: Perform Kaiser test after each coupling to ensure completeness.

Cleavage: Incubate resin in TFA/Triisopropylsilane/Water (95:2.5:2.5) for 3 hours.

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18

column, Acetonitrile/Water gradient).

Validation: Confirm mass via ESI-MS (Expected [M+H]+ for Val-Tyr-Ile-His-Pro: ~628.7 Da).

Protocol B: Radioligand Binding Assay (AT4 Receptor)
Objective: Determine the Binding Affinity (

) of Ang (3-7) analogs.

Tissue Source: Bovine adrenal membranes or HEK-293 cells stably transfected with IRAP

(AT4).
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Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g

to isolate membranes.

Incubation:

Radioligand: 0.5 nM [

I]-Angiotensin IV.

Competitor: Serial dilutions (

to

M) of Ang (3-7) or Analog.

Non-specific Binding: Define using 10

M unlabeled Ang IV.

Reaction: Incubate at 37°C for 60 minutes.

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x

with ice-cold buffer.

Analysis: Count radioactivity (Gamma counter). Plot % bound vs. log[concentration] to

calculate

and derive

using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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